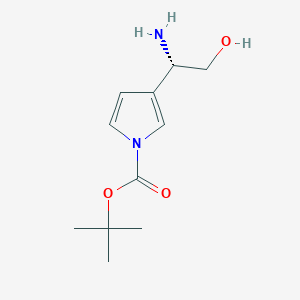
3-Methoxy-2-phenyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-2-phenyl-1H-pyrrole is a heterocyclic aromatic organic compound. It is a derivative of pyrrole, which is a five-membered ring containing one nitrogen atom. The presence of a methoxy group at the third position and a phenyl group at the second position makes this compound unique. Pyrrole derivatives are known for their biological activities and are found in many natural products and pharmaceuticals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-phenyl-1H-pyrrole can be achieved through various methods. One common method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines to form the pyrrole ring . For this compound, the starting materials would include a 1,4-dicarbonyl compound with appropriate substituents to introduce the methoxy and phenyl groups.
Another method involves the reaction of phenylacetylene with 2-isocyanoacetate in the presence of N-methyl-2-pyrrolidone and silver carbonate to yield ethyl-3-phenyl-1H-pyrrole-2-carboxylate, which can then be further modified to introduce the methoxy group .
Industrial Production Methods
Industrial production of pyrrole derivatives often involves catalytic processes to ensure high yield and purity. The use of transition metal catalysts, such as palladium or copper, can facilitate the formation of the pyrrole ring under milder conditions and with greater efficiency .
化学反应分析
Types of Reactions
3-Methoxy-2-phenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring .
科学研究应用
3-Methoxy-2-phenyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyrrole derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials, such as conductive polymers and dyes.
作用机制
The mechanism of action of 3-Methoxy-2-phenyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Pyrrole: The parent compound, which lacks the methoxy and phenyl substituents.
2-Phenyl-1H-pyrrole: Similar to 3-Methoxy-2-phenyl-1H-pyrrole but without the methoxy group.
3-Methoxy-1H-pyrrole: Similar but lacks the phenyl group.
Uniqueness
This compound is unique due to the presence of both the methoxy and phenyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .
属性
CAS 编号 |
62524-30-5 |
|---|---|
分子式 |
C11H11NO |
分子量 |
173.21 g/mol |
IUPAC 名称 |
3-methoxy-2-phenyl-1H-pyrrole |
InChI |
InChI=1S/C11H11NO/c1-13-10-7-8-12-11(10)9-5-3-2-4-6-9/h2-8,12H,1H3 |
InChI 键 |
JVWRVEJAJGDACC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(NC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


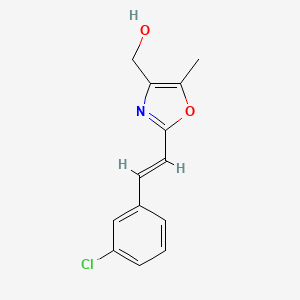
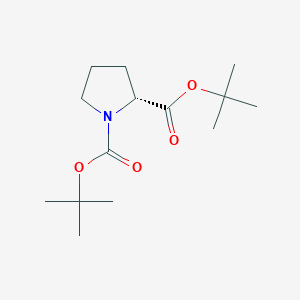
![2-(2-Formylbenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12875694.png)
![[5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazol-4-yl]methanol](/img/structure/B12875696.png)
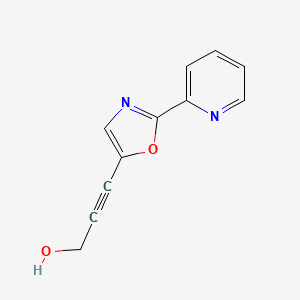
![2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875712.png)


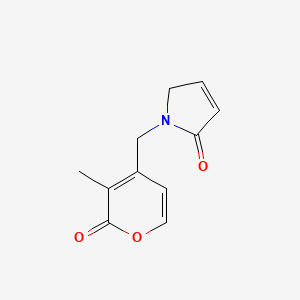
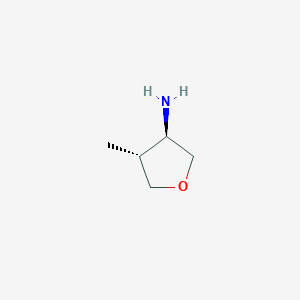
![3H-Benzofuro[2,3-c]pyrrole](/img/structure/B12875730.png)
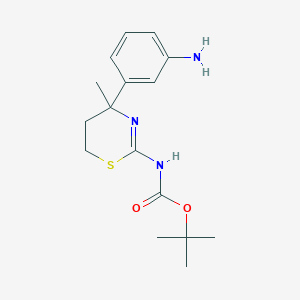
![4-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875740.png)
